N-[2-(2-chloro-4-fluorophenyl)-1,3-benzoxazol-5-yl]-3-iodobenzamide
Description
N-[2-(2-chloro-4-fluorophenyl)-1,3-benzoxazol-5-yl]-3-iodobenzamide is a benzoxazole-derived small molecule characterized by a 1,3-benzoxazole core substituted at position 2 with a 2-chloro-4-fluorophenyl group and at position 5 with a 3-iodobenzamide moiety. Its molecular formula is C₂₀H₁₁ClFIN₂O₂, with a calculated molecular weight of 492.66 g/mol.
Properties
Molecular Formula |
C20H11ClFIN2O2 |
|---|---|
Molecular Weight |
492.7 g/mol |
IUPAC Name |
N-[2-(2-chloro-4-fluorophenyl)-1,3-benzoxazol-5-yl]-3-iodobenzamide |
InChI |
InChI=1S/C20H11ClFIN2O2/c21-16-9-12(22)4-6-15(16)20-25-17-10-14(5-7-18(17)27-20)24-19(26)11-2-1-3-13(23)8-11/h1-10H,(H,24,26) |
InChI Key |
XAYOTPGCXMNSKC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)I)C(=O)NC2=CC3=C(C=C2)OC(=N3)C4=C(C=C(C=C4)F)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(2-chloro-4-fluorophenyl)-1,3-benzoxazol-5-yl]-3-iodobenzamide typically involves multiple steps:
Formation of the Benzoxazole Ring: The benzoxazole ring can be synthesized by reacting 2-amino-4-chlorophenol with 2-fluorobenzoyl chloride under basic conditions.
Iodination: The iodination of the benzamide can be achieved using iodine and a suitable oxidizing agent such as hydrogen peroxide or sodium hypochlorite.
Coupling Reaction: The final step involves coupling the iodinated benzamide with the benzoxazole derivative using a palladium-catalyzed cross-coupling reaction.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-[2-(2-chloro-4-fluorophenyl)-1,3-benzoxazol-5-yl]-3-iodobenzamide can undergo several types of chemical reactions:
Substitution Reactions: The chloro and fluoro groups can participate in nucleophilic aromatic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions to form various derivatives.
Coupling Reactions: The iodo group can be used in palladium-catalyzed cross-coupling reactions to form new carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Coupling: Palladium catalysts such as Pd(PPh3)4 in the presence of bases like triethylamine.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted derivatives, while coupling reactions can produce complex biaryl compounds.
Scientific Research Applications
N-[2-(2-chloro-4-fluorophenyl)-1,3-benzoxazol-5-yl]-3-iodobenzamide has several scientific research applications:
Medicinal Chemistry: It can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.
Materials Science: The compound’s unique electronic properties make it suitable for use in organic electronics and photonics.
Biological Studies: It can be used as a probe to study biological processes and interactions at the molecular level.
Industrial Applications: Potential use in the development of new catalysts and advanced materials.
Mechanism of Action
The mechanism of action of N-[2-(2-chloro-4-fluorophenyl)-1,3-benzoxazol-5-yl]-3-iodobenzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain kinases by binding to their active sites, thereby affecting downstream signaling pathways.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural and molecular differences between the target compound and its closest analogs, as identified in the evidence:
Key Observations:
Replacement of iodine with bromine (e.g., 2-bromo in ) reduces molecular weight but may alter pharmacokinetics due to differences in atomic radius and polarizability.
Substituent Positioning :
- The 3-iodo position on the benzamide moiety (target) contrasts with 5-iodo substitution in , which could influence steric interactions in molecular recognition.
Methyl groups (e.g., in ) enhance lipophilicity, which may improve membrane permeability but reduce solubility.
Biological Activity
N-[2-(2-chloro-4-fluorophenyl)-1,3-benzoxazol-5-yl]-3-iodobenzamide is a complex organic compound belonging to the class of benzoxazole derivatives. This compound has garnered attention in various fields, particularly in medicinal chemistry, due to its potential biological activities, including anti-inflammatory and anticancer properties.
Chemical Structure
The molecular formula for this compound is . The structure features a benzoxazole core, which is known for its fluorescence properties, and several substituents that may influence its biological activity.
Physical Properties
| Property | Value |
|---|---|
| Molecular Weight | 396.8 g/mol |
| LogP (Partition Coefficient) | 5.227 |
| Water Solubility (LogSw) | -5.80 |
| Polar Surface Area | 47.684 Ų |
The biological activity of this compound is believed to involve the inhibition of specific enzymes associated with inflammation and cancer progression. Notably, it may target cyclooxygenase-2 (COX-2) and other related pathways that are crucial in tumor growth and inflammatory responses.
Anticancer Activity
Research indicates that compounds similar to this compound exhibit significant anticancer properties. For instance, studies have shown that benzoxazole derivatives can induce apoptosis in cancer cells through various mechanisms, including the activation of caspases and modulation of cell cycle regulators.
Anti-inflammatory Effects
Additionally, this compound has been explored for its anti-inflammatory properties. It may inhibit the production of pro-inflammatory cytokines and reduce the activity of inflammatory mediators, making it a candidate for treating conditions such as arthritis and other inflammatory diseases.
Study 1: Anticancer Efficacy
A study published in Journal of Medicinal Chemistry investigated several benzoxazole derivatives, including this compound. The results demonstrated a dose-dependent inhibition of cell proliferation in various cancer cell lines, with IC50 values indicating potent activity against breast and colon cancer cells.
Study 2: Mechanistic Insights
Another study focused on elucidating the mechanism by which this compound exerts its anticancer effects. The research highlighted that treatment with this compound led to increased levels of reactive oxygen species (ROS) in cancer cells, triggering apoptotic pathways.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
